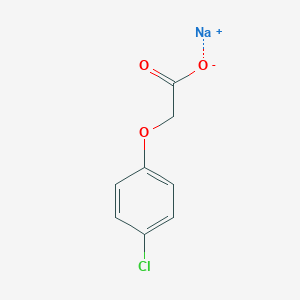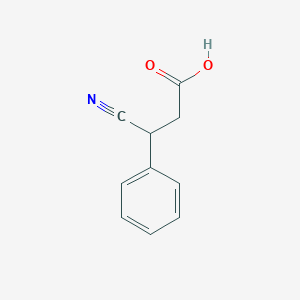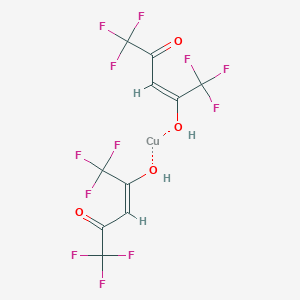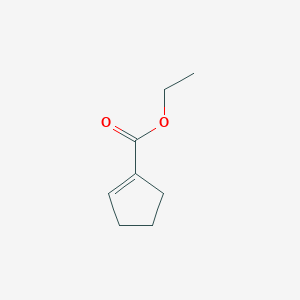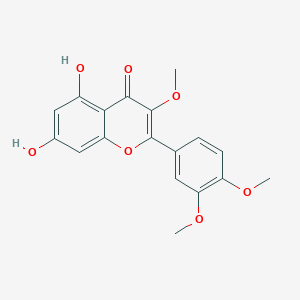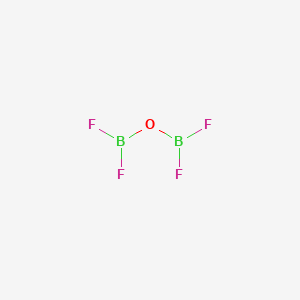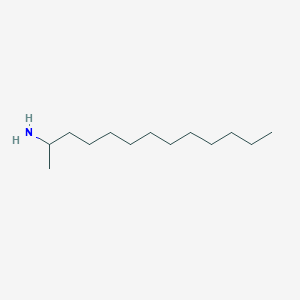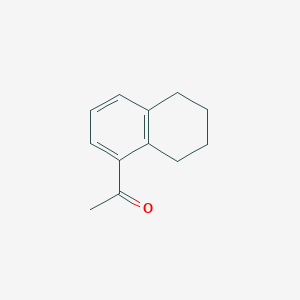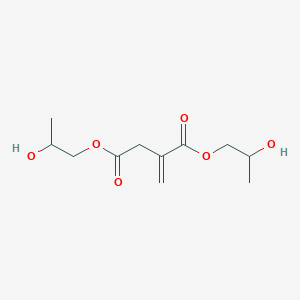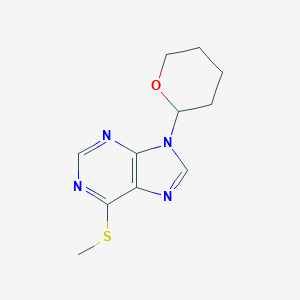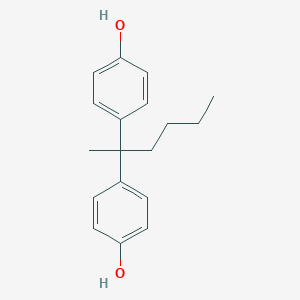
4,4/'-(1-Methylpentylidene)bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4/'-(1-Methylpentylidene)bisphenol typically involves the condensation reaction between phenol and 1-methylpentylidene. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the bisphenol compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4,4/'-(1-Methylpentylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated bisphenols
Scientific Research Applications
4,4/'-(1-Methylpentylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: The compound is studied for its potential endocrine-disrupting effects.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves its interaction with estrogen receptors. The compound mimics the structure of natural estrogens, allowing it to bind to estrogen receptors and modulate their activity. This interaction can lead to various biological effects, including changes in gene expression and cellular function .
Comparison with Similar Compounds
- Bisphenol A (4,4’-isopropylidenediphenol)
- Bisphenol F (4,4’-methylenediphenol)
- Bisphenol S (4,4’-sulfonyldiphenol)
Comparison: 4,4/'-(1-Methylpentylidene)bisphenol is unique due to its longer alkyl chain compared to Bisphenol A and Bisphenol F. This structural difference can influence its physical and chemical properties, such as solubility and reactivity. Additionally, the presence of the 1-methylpentylidene group may affect its interaction with biological targets, potentially leading to different biological effects .
Properties
CAS No. |
14007-30-8 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-14(16-8-12-18(20)13-9-16)4-2-3-5-15-6-10-17(19)11-7-15/h6-14,19-20H,2-5H2,1H3 |
InChI Key |
XUKUIOSAILSDSP-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyms |
4,4'-(1-methylpentylidene)bisphenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


